3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H13Cl2NO4. It is primarily used in proteomics research and has a molecular weight of 354.19 g/mol . This compound is characterized by its unique structure, which includes a dichloro-substituted dioxooctahydro methanoisoindol ring fused to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Octahydro-2H-4,7-methanoisoindol Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Dioxo Group: Oxidation reactions using agents like potassium permanganate or chromium trioxide are employed to introduce the dioxo groups.
Attachment of the Benzoic Acid Moiety: This is typically achieved through a Friedel-Crafts acylation reaction using benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with bromine atoms instead of chlorine.
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Lacks the dichloro substitution.
Uniqueness
The uniqueness of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid lies in its specific dichloro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13Cl2NO4 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
3-(8,9-dichloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
InChI |
InChI=1S/C16H13Cl2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-2-6(4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) |
InChI Key |
ASVKLUWKYSBFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2Cl)Cl)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.